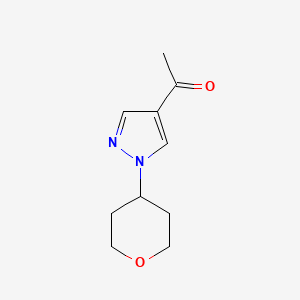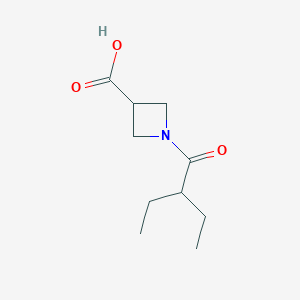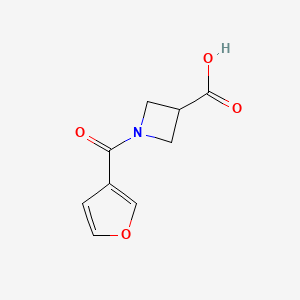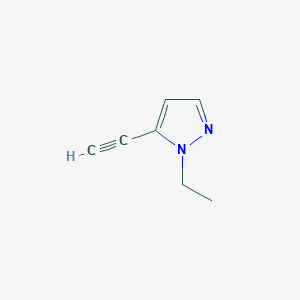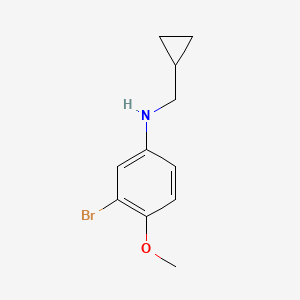
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Übersicht
Beschreibung
3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline, also known as 3-BCMMA, is an organic compound belonging to the family of anilines. It is a colorless, crystalline, and volatile compound with a molecular formula of C9H11BrN, and a molecular weight of 209.08 g/mol. 3-BCMMA has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It has been used as a synthetic intermediate in the preparation of various heterocyclic compounds, such as aziridines, piperidines, and pyrrolidines. In addition, 3-BCMMA has been used for the synthesis of various biologically active compounds, including anti-tumor agents, antifungal agents, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-tumor agents, antifungal agents, and anti-inflammatory agents. In addition, 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has been used in the synthesis of various heterocyclic compounds, such as aziridines, piperidines, and pyrrolidines. It has also been used to prepare novel organic materials, such as polymers and dendrimers.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is not fully understood. However, it is thought to involve the formation of a cyclopropylmethyl anion, which reacts with the 4-methoxyaniline to form the desired product. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline are not well understood. However, it is thought to have some anti-tumor and anti-inflammatory properties, as well as some antifungal activity. It has also been suggested that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline may be useful in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. However, it is important to note that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a volatile compound and should be handled with caution. It is also important to note that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a highly reactive compound and should be handled with care to avoid unwanted reactions.
Zukünftige Richtungen
There are a number of possible future directions for research involving 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of novel organic materials, such as polymers and dendrimers. Additionally, further research may be conducted into its potential use in the treatment of certain neurological disorders. Finally, further research may be conducted into its potential use in the synthesis of biologically active compounds, such as anti-tumor agents, antifungal agents, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXOYQVFZFNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
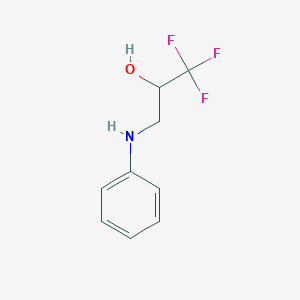
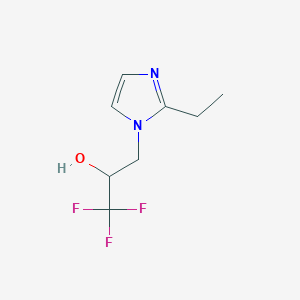
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)
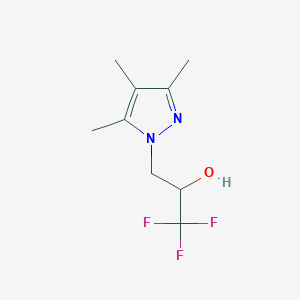
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
